6-ethoxycarbonyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-ethoxycarbonyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-4-19-12(18)10-6(2)13-9-5-8(11(16)17)14-15(9)7(10)3/h5H,4H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTPIGDBKSEKSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C(=O)O)N=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352141 | |
| Record name | 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312708-27-3 | |
| Record name | 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Ethyl 3-Amino-1H-pyrazole-4-carboxylate with Ethyl Acetoacetate
The foundational step in synthesizing the target compound involves the cyclization of ethyl 3-amino-1H-pyrazole-4-carboxylate (1 ) with ethyl acetoacetate (2 ) under acidic conditions. This reaction proceeds via a conjugate addition mechanism, where the amino group of the pyrazole attacks the β-keto carbonyl of ethyl acetoacetate, followed by cyclodehydration to form the pyrazolo[1,5-a]pyrimidine core.
Reaction Conditions
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Solvent: Acetic acid or ethanol
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Temperature: Reflux (~80–100°C)
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Catalyst: Concentrated hydrochloric acid or p-toluenesulfonic acid
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Time: 6–12 hours
The product of this step, ethyl 5,7-dimethyl-6-ethoxycarbonylpyrazolo[1,5-a]pyrimidine-2-carboxylate (3 ), incorporates methyl groups at positions 5 and 7 from the acetyl moiety of ethyl acetoacetate and retains the ethoxycarbonyl group at position 6.
Mechanistic Insights
Regioselectivity in this reaction is governed by the electronic and steric properties of the dielectrophilic reagent. Ethyl acetoacetate, a β-keto ester, ensures that the more electrophilic ketone (rather than the ester) reacts with the aminopyrazole, directing the methyl groups to positions 5 and 7. The use of acidic conditions promotes cyclization by protonating the carbonyl oxygen, enhancing electrophilicity.
Hydrolysis of the 2-Carboxylate Ester
The second critical step involves the hydrolysis of the ethyl ester at position 2 of intermediate 3 to yield the carboxylic acid derivative. This is achieved through saponification under basic conditions:
Reaction Conditions
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Reagent: Aqueous sodium hydroxide (2–4 M)
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Solvent: Ethanol/water (1:1 v/v)
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Temperature: 60–80°C
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Time: 4–6 hours
The hydrolysis selectively targets the ester at position 2 while preserving the ethoxycarbonyl group at position 6, yielding 6-ethoxycarbonyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (4 ).
Selectivity Considerations
The stability of the ethoxycarbonyl group at position 6 under basic conditions is attributed to steric hindrance from the adjacent methyl groups at positions 5 and 7, which shield it from nucleophilic attack. This selectivity is critical for achieving high yields of the desired product.
Optimization of Reaction Parameters
Acid Catalysis in Cyclization
The choice of acid significantly impacts cyclization efficiency. Comparative studies show that p-toluenesulfonic acid (p-TsOH) affords higher yields (~85%) compared to hydrochloric acid (~70%) due to its milder protonating ability, which reduces side reactions such as ester hydrolysis during the cyclization step.
Solvent Effects
Using ethanol as the solvent instead of acetic acid improves reaction homogeneity and facilitates easier workup. However, acetic acid enhances reaction rates due to its higher dielectric constant, which stabilizes ionic intermediates.
Structural Characterization
Spectroscopic Analysis
The structure of 4 is confirmed through advanced spectroscopic techniques:
X-ray Crystallography
Single-crystal X-ray diffraction of intermediate 3 confirms the regiochemical assignment of substituents. The pyrimidine ring adopts a planar conformation, with the ethoxycarbonyl group at position 6 oriented perpendicular to the plane to minimize steric clashes.
Alternative Synthetic Approaches
Use of Symmetrical Diketones
Replacing ethyl acetoacetate with acetylacetone (2,4-pentanedione) in the cyclization step produces 5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives. However, this route requires subsequent esterification at position 6, which introduces additional steps and reduces overall yield.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) accelerates the cyclization step, achieving 90% yield of 3 with reduced side products. This method is advantageous for large-scale synthesis.
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
6-ethoxycarbonyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
- Reactivity Studies : Its functional groups allow for various chemical reactions such as oxidation, reduction, and substitution, facilitating the exploration of reaction pathways .
Biology
- Biochemical Assays : It is utilized in assays to study enzyme activity and protein interactions due to its ability to inhibit specific enzymes.
- Enzyme Inhibition : Notably, derivatives of this compound have shown significant inhibitory activity against enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is crucial in glucocorticoid metabolism .
Medicine
- Antitumor Potential : The compound has been investigated for its potential as an antitumor agent due to its ability to inhibit cancer cell proliferation by targeting specific enzymatic pathways involved in tumor growth .
- Therapeutic Applications : Ongoing research aims to explore its efficacy in treating metabolic disorders and other diseases related to enzyme dysregulation .
Industry
- Material Development : It is employed in developing new materials with unique photophysical properties, including fluorescent dyes and sensors.
- Chemical Probes : The compound acts as a chemical probe in various industrial applications, enhancing the understanding of molecular interactions .
Case Study 1: Antitumor Activity
A study demonstrated that derivatives of 6-ethoxycarbonyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid exhibited significant cytotoxic effects on various cancer cell lines. The mechanism involved the inhibition of critical enzymes that regulate cell proliferation and survival pathways.
Case Study 2: Enzyme Inhibition
Research indicated that certain derivatives effectively inhibited 11β-HSD1 activity in vitro. This inhibition was linked to reduced cortisol levels in cellular models, suggesting potential therapeutic applications in managing conditions like Cushing's syndrome.
Mechanism of Action
The mechanism of action of 6-ethoxycarbonyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s rigid and planar structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid (CAS 90349-23-8)
- Key Differences : Carboxylic acid at position 3 instead of 2.
- Impact : Position 3 derivatives may exhibit altered binding modes due to shifted hydrogen-bonding interactions. Studies suggest that C(2) carbonyl groups (as in the target compound) enhance activity compared to C(3) analogs .
3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS 294194-46-0)
- Key Differences : Bromine substituent at position 3.
Substituent Type Variations
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid (CAS 299406-03-4)
- Key Differences : Phenyl groups at C(5) and C(7) instead of methyl.
- Impact : Phenyl substituents increase molecular weight (315.33 g/mol) and lipophilicity, favoring membrane penetration but possibly reducing aqueous solubility. The target compound’s methyl groups offer a balance between solubility and steric effects .
6-Acetyl-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
- Key Differences : Acetyl group at C(6) instead of ethoxycarbonyl.
- Impact: The electron-withdrawing acetyl group may alter ring electron density, affecting reactivity.
Heterocyclic Core Modifications
Ethyl 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Functional Group Modifications
Ethyl Pyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1022920-59-7)
- The ester at C(6) is retained, suggesting shared metabolic pathways with the target compound .
Physicochemical and Pharmacological Insights
Molecular Weight and Solubility
Biological Activity
6-Ethoxycarbonyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound is characterized by its unique structure that includes a pyrazolo ring fused with a pyrimidine ring. This structural configuration is known to influence its biological activity significantly. The ethoxycarbonyl and carboxylic acid functional groups contribute to its solubility and reactivity.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antitumor effects. For instance, compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR . A study highlighted that certain pyrazolo derivatives demonstrated cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting potential applications in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have also been documented. A series of synthesized pyrazole carboxamides displayed notable antifungal activity against various phytopathogenic fungi. The compound this compound may exhibit similar antifungal properties due to the presence of the pyrazole moiety, which has been linked to effective inhibition of fungal growth in vitro .
Anti-inflammatory and Analgesic Effects
Pyrazolo compounds have been recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX), which are critical in inflammatory pathways . This suggests that this compound may hold promise as an anti-inflammatory agent.
The biological activities of pyrazolo derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazolo compounds act as inhibitors of specific kinases and enzymes involved in cell signaling pathways related to cancer and inflammation.
- Cell Cycle Arrest : Some studies have reported that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : Pyrazolo derivatives have shown potential as antioxidants, helping to mitigate oxidative stress within cells.
Case Studies
Q & A
Q. What are the standard synthetic routes for preparing 6-ethoxycarbonyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents (e.g., ethyl acetoacetate) under reflux in polar aprotic solvents like dimethylformamide (DMF). Ethoxycarbonyl and methyl groups are introduced through subsequent alkylation or esterification steps. Key reagents include potassium carbonate for deprotonation and DMF dimethylacetal for activating carbonyl groups .
Q. How can reaction conditions (solvent, catalyst, temperature) be optimized for higher yields?
Optimization often involves screening solvents (e.g., DMF for high polarity, ethanol for cost-effectiveness) and catalysts (e.g., NaH for strong basicity, K₂CO₃ for milder conditions). Temperature control (80–120°C) is critical to balance reaction rate and byproduct formation. For example, cyclocondensation at 100°C in DMF with K₂CO₃ achieved yields >75% in analogous pyrazolo[1,5-a]pyrimidine syntheses .
Q. What analytical techniques are essential for structural confirmation of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., ethoxycarbonyl at δ 4.2–4.4 ppm for -OCH₂CH₃).
- IR spectroscopy : Confirms carbonyl stretches (e.g., 1700–1750 cm⁻¹ for ester groups).
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 304.3).
- X-ray crystallography (if crystalline): Resolves regiochemistry and hydrogen bonding .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in functionalization reactions?
The ethoxycarbonyl group acts as an electron-withdrawing group, directing electrophilic substitution to the pyrimidine ring’s C3 position. Methyl groups at C5 and C7 increase steric hindrance, slowing nucleophilic attacks. For example, bromination at C3 proceeds efficiently (yield >70%), while attempts at C5 require harsher conditions (e.g., NBS/radical initiators) .
Q. How can contradictions in reported reaction yields (e.g., 62% vs. 68% for similar derivatives) be resolved?
Discrepancies arise from subtle differences in substituents, purity of starting materials, or reaction scaling. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagent grades) is recommended. For instance, replacing NaH with LiOH in ester hydrolysis improved reproducibility from ±15% to ±5% variability in analogous systems .
Q. What strategies mitigate regioselectivity challenges in introducing substituents to the pyrazolo[1,5-a]pyrimidine core?
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
Density functional theory (DFT) calculates electrophilic Fukui indices to predict reactive sites. Molecular docking (e.g., AutoDock Vina) identifies binding poses with target proteins (e.g., kinase enzymes). For example, methyl groups at C5/C7 were shown to improve hydrophobic interactions with ATP-binding pockets in kinase inhibition studies .
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates polar byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 198–200°C).
- HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., de-esterified analogs) .
Q. How should stability studies be designed to assess degradation under storage conditions?
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and monitor via HPLC.
- pH stability : Incubate in buffers (pH 1–13) to identify labile bonds (e.g., ester hydrolysis at pH >10).
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation under ICH Q1B guidelines .
Q. What synthetic strategies enable diversification of the core scaffold for SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
